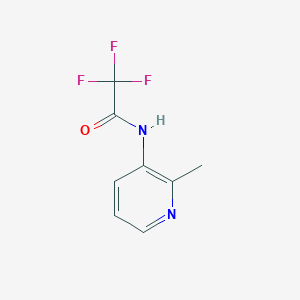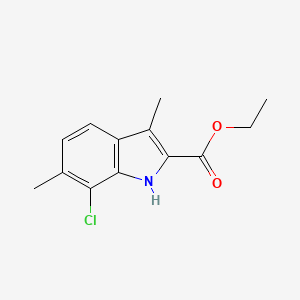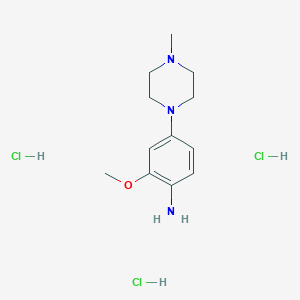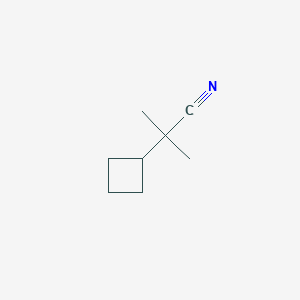
2-Cyclobutyl-2-methylpropanenitrile
Overview
Description
2-Cyclobutyl-2-methylpropanenitrile is a chemical compound with the molecular formula C8H13N . It has a molecular weight of 123.20 . This compound is typically in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group and a methyl group attached to a carbon atom, which is also bonded to a nitrile group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Radical-Mediated Degradation Studies
One significant application of 2-Cyclobutyl-2-methylpropanenitrile derivatives, specifically in the context of 2,2'-azobis(2-methylpropanenitrile) (AIBN), is in studying radical-mediated degradation of pharmaceutical compounds. AIBN is utilized due to its favorable chemical and physical properties, aiding in the characterization of stable products formed during decomposition. This process is instrumental in monitoring oxidative environments during forced degradation studies, with liquid chromatography/mass spectrometry serving as a detection method for these stable products, thus confirming AIBN's effectiveness in generating free radical species (K. Wells-Knecht, D. Dunn, 2019).
Photo-Cross-Linking in Polymer Chemistry
Another area of application involves the photo-cross-linking of polymethacrylates with stilbene chromophores in the side chains, facilitated by AIBN. This process underscores the utility of AIBN in polymer chemistry, particularly in the formation of cyclobutane structures through photochemical reactions. The photo-cross-linking results in the cycloaddition of stilbene units, highlighting the compound's role in developing materials with desired physical properties (A. Jahnke, Bernhard Beile, H. Meier, 2011).
Synthesis of Imidized Cyclobutene Derivatives
In synthetic organic chemistry, this compound and its analogs are employed in the metal-free synthesis of imidized methylene cyclobutane derivatives. This innovative approach leverages the strain-release driven addition reaction of [1.1.1]propellane, facilitating the production of imidized derivatives via a Mumm-type rearrangement. Such methodologies are pivotal in the exploration and synthesis of novel organic compounds with potential applications in drug development and materials science (Xiaofan Du, Di Xu, Gongcheng Xu, Chuanming Yu, Xinpeng Jiang, 2022).
Infrared Spectroscopy and Ab Initio Computations
The synthesis and molecular characterization of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone showcases the use of cyclobutyl derivatives in detailed structure analysis. Techniques such as Fourier transform infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Density Functional Theory (DFT) calculations, elucidate the molecular structure and thermodynamic properties of such compounds. This application is critical in the field of molecular spectroscopy and computational chemistry, facilitating a deeper understanding of chemical reactivity and structure-property relationships (Letters in Applied NanoBioScience, 2022).
Safety and Hazards
The safety information for 2-Cyclobutyl-2-methylpropanenitrile indicates that it is classified under the GHS06 hazard pictogram . The hazard statements include H301, H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P310, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-cyclobutyl-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,6-9)7-4-3-5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCGFILXVDDCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



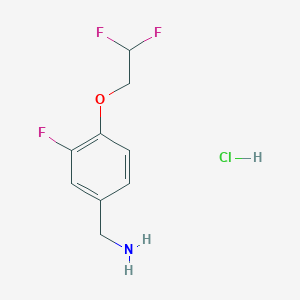
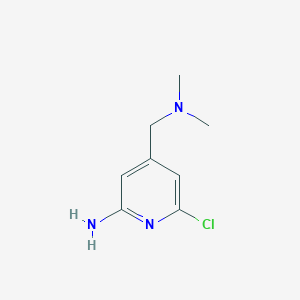
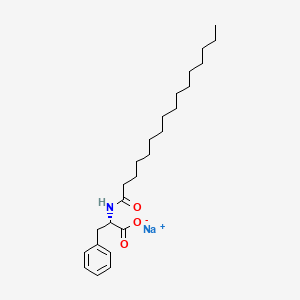
![methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459648.png)




![[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1459654.png)

![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)
